molecular formula C16H16N4OS B5506229 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide

Cat. No. B5506229
M. Wt: 312.4 g/mol
InChI Key: DMISRYAXPPNUIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related heterocyclic compounds often involves condensation reactions and the use of cyanothioacetamide as a key starting material. For instance, the synthesis of N-methylmorpholinium 4aryl-6-methyl-5-phenylcarbamoyl-3cyano-1,4dihydropyridine-2-thiolates showcases a complex reaction pathway involving aromatic aldehydes and acetoacetic acid anilide, leading to the formation of thiones, thioethers, and other heterocycles (Dyachenko et al., 1996).

Molecular Structure Analysis

X-ray diffraction plays a crucial role in elucidating the molecular structure of synthesized heterocyclic compounds. The structure of specific thioether derivatives was confirmed through X-ray analysis, highlighting the detailed molecular configuration and atomic arrangement which are pivotal for understanding the chemical behavior of these compounds (Dyachenko et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds derived from cyanothioacetamide is influenced by their structural features. These compounds can undergo various chemical transformations, including alkylation, cyclization, and reactions with different nucleophiles, leading to a wide range of heterocyclic systems with diverse properties (Dyachenko & Dyachenko, 2016). The versatility in chemical reactions underscores the compound's utility in synthesizing novel heterocyclic compounds with potential applications in different fields.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyridine Derivatives

Research has demonstrated methods for synthesizing pyridine derivatives, which are crucial in developing pharmaceuticals and agrochemicals. For instance, the synthesis and hydrolytic cleavage of certain cyano and thioxo-dihydropyrimidines have been explored, showcasing methods to obtain formylpyridones and methylthiopyridines from cyanoacetamide and cyanothioacetamide, respectively (Ivanov et al., 2004).

Cyclization Reactions

The creation of substituted cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones via Michael reactions opens new avenues for designing heterocyclic compounds with potential biological activities (Dyachenko et al., 2004).

Medicinal Chemistry and Pharmacology

Antimicrobial Agents

The synthesis of new pyrimidinone, oxazinone, and thiophene derivatives using 2-chloro-6-ethoxy-4-acetylpyridine has shown significant antimicrobial activities, suggesting their utility in developing new antibiotics and antifungal agents (Hossan et al., 2012).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents underline the importance of heterocyclic compounds in treating epilepsy and related disorders. These studies highlight the potential of synthesizing and modifying pyridine derivatives to discover novel therapeutic agents (Severina et al., 2020).

properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-7-12(3)19-16(13(10)8-17)22-9-15(21)20-14-6-4-5-11(2)18-14/h4-7H,9H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMISRYAXPPNUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(6-methylpyridin-2-yl)acetamide

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